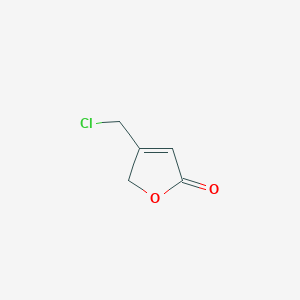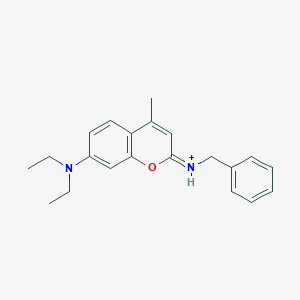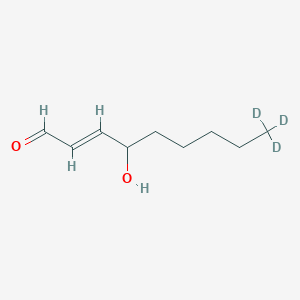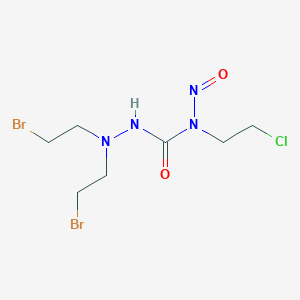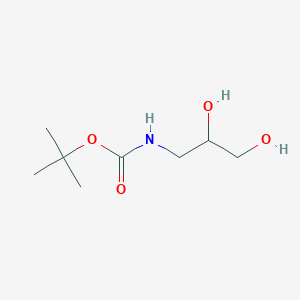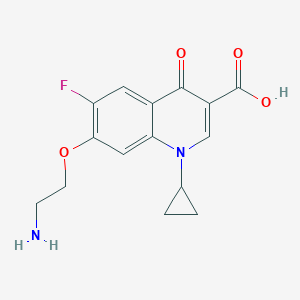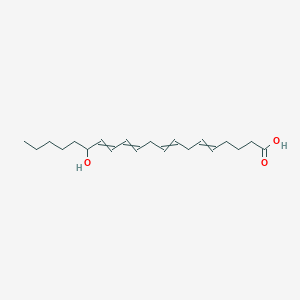
15(R)-Hete
Vue d'ensemble
Description
15(R)-Hete, also known as 15-hydroxyeicosatetraenoic acid (15-HETE), is a potent bioactive lipid mediator derived from the metabolism of arachidonic acid (AA). It is a member of the hydroxyeicosatetraenoic acid (HETE) family and is a key component of the eicosanoid cascade. 15-HETE is involved in a wide range of physiological and pathological processes, including inflammation, cell growth and differentiation, angiogenesis, and tumorigenesis. It has been identified as a potential therapeutic target for a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders.
Applications De Recherche Scientifique
Role in Pulmonary Hypertension and Vascular Remodeling
15(R)-HETE, produced by the metabolism of arachidonic acid, plays a significant role in pulmonary vascular remodeling associated with hypoxic pulmonary hypertension. It mediates pulmonary vasoconstriction and remodeling, including endothelial cell migration and angiogenesis, predominantly through the Rho-kinase pathway (Ma et al., 2011).
Involvement in Pulmonary Epithelial Cell Function
Interleukin-4 enhances 15-lipoxygenase activity in pulmonary epithelial cells, increasing the production and incorporation of 15(S)-HETE into cellular phospholipids. This process is vital in airway inflammation and the autocrine function of 15(S)-HETE in human lung epithelial cells (Profita et al., 1999).
Effect on Protein Catabolism in Myotubes
15(S)-HETE induces protein degradation in murine C2C12 myotubes, impacting the ubiquitin–proteasome proteolytic pathway. This pathway is crucial for muscle wasting in various conditions, and 15(S)-HETE's role suggests a potential target for therapeutic intervention (Whitehouse et al., 2003).
Anti-Apoptotic Effects in Pulmonary Arterial Smooth Muscle Cells
15-HETE exhibits anti-apoptotic effects in pulmonary arterial smooth muscle cells, which could have implications in treatments for pulmonary hypertension. This action is mediated through the ERK1/2 pathway, emphasizing its potential as a therapeutic target (Jiang et al., 2011).
Protective Effects Against Cell Death in Pulmonary Artery Smooth Muscle Cells
15-HETE is crucial for protecting pulmonary artery smooth muscle cells against apoptosis, potentially through the SIRT1 pathway. This insight provides a new approach for pulmonary artery hypertension therapy (Li et al., 2018).
Inhibition of Apoptosis and Role in Potassium Channel Activity
15-HETE suppresses apoptosis in pulmonary artery smooth muscle cells, potentially through inactivating potassium channels. This effect highlights its potential role in regulating cell survival under various physiological conditions (Li et al., 2008).
Propriétés
IUPAC Name |
15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866448 | |
| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15(R)-Hete | |
CAS RN |
73945-47-8 | |
| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



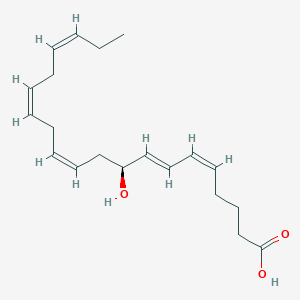
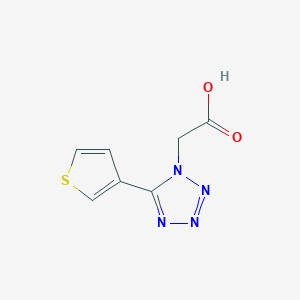
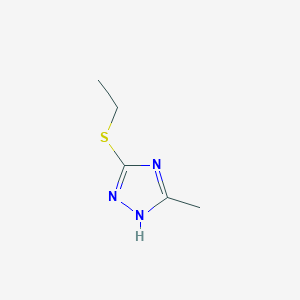
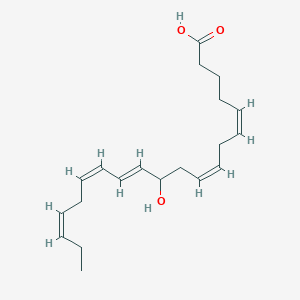
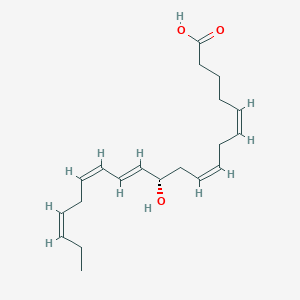
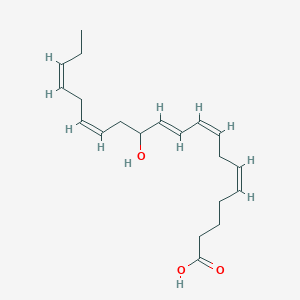
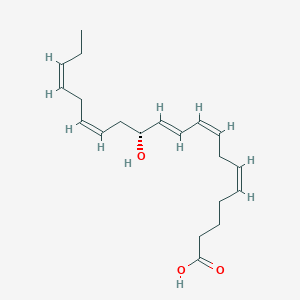
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
